2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high throughput and efficiency. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in an organic solvent.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to introduce various functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide at room temperature.
Coupling: HBTU or DIC in the presence of a base like DIPEA in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include peptides with the desired sequence and structure, as well as side products from incomplete reactions or side reactions.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the elongation of the peptide chain, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)isobutyric acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)propionic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid is unique due to its longer aliphatic chain, which can influence the hydrophobicity and overall properties of the resulting peptides. This can be advantageous in the design of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGFQSURTWTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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